Product packaging for Dec-7-enyl acetate(Cat. No.:CAS No. 13856-97-8)

Dec-7-enyl acetate

Cat. No.: B183653
CAS No.: 13856-97-8
M. Wt: 198.3 g/mol
InChI Key: DEOHUYGDZACDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Semiochemicals in Insect Chemical Communication

In the intricate world of insects, chemical communication is a fundamental mechanism governing a vast array of behaviors essential for survival and reproduction. This communication is mediated by a diverse group of chemical compounds known as semiochemicals. researchgate.netmdpi.comresearchgate.netnih.govjustagriculture.in Derived from the Greek word "semeion," meaning a signal, these organic compounds are released by an organism and elicit a behavioral or physiological response in another individual. nih.govjustagriculture.in Semiochemicals are broadly categorized into two main groups based on whether the interaction is within the same species (intraspecific) or between different species (interspecific). researchgate.netjustagriculture.inplantprotection.pl

Pheromones are the primary mediators of intraspecific communication, influencing behaviors such as mating, aggregation, and alarm signaling. mdpi.complantprotection.plnih.gov Allelochemicals, on the other hand, mediate interspecific interactions and are further classified based on the benefit or detriment to the emitter and receiver. researchgate.netplantprotection.pl These include allomones, which benefit the emitter (e.g., defensive secretions), kairomones, which benefit the receiver (e.g., cues used by predators to locate prey), and synomones, which benefit both the emitter and the receiver (e.g., floral scents that attract pollinators). researchgate.net

The study of these chemical interactions, known as chemical ecology, is a multidisciplinary field that integrates chemistry, biology, and ecology to understand the complex chemical language of insects. mdpi.com The structural diversity of semiochemicals is immense, ranging from volatile compounds detected by the olfactory system over long distances to non-volatile substances perceived through direct contact. researchgate.net This chemical diversity is crucial for the specificity of the signals, allowing insects to navigate their environment, find mates, locate food sources, and avoid predators with remarkable precision. researchgate.netnih.govjustagriculture.in

Dec-7-enyl Acetate (B1210297) as a Specific Semiochemical

Dec-7-enyl acetate is a specific example of a semiochemical that plays a significant role in the chemical communication of various insect species, particularly within the order Lepidoptera (moths and butterflies). unirioja.esnih.gov It functions primarily as a sex pheromone, a chemical signal released by one sex to attract the other for mating.

This compound belongs to a large and important class of insect pheromones known as alkenyl acetates. These compounds are characterized by a straight hydrocarbon chain of varying length, a single double bond (alkenyl), and an acetate functional group. The general structure of these compounds allows for a high degree of specificity through variations in chain length, the position of the double bond, and the geometry of the double bond (see section 1.2.2).

Alkenyl acetates are common components of the sex pheromone blends of many moth species. nih.govjournals.co.za These blends often consist of a major component, which is the most abundant compound, and several minor components. The precise ratio of these components is critical for species-specific attraction and reproductive isolation. Other examples of alkenyl acetates that function as pheromones include (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate. researchgate.netnih.gov

A crucial aspect of the biological activity of alkenyl acetates, including this compound, is the geometry of the double bond. The double bond at the 7-position of the carbon chain can exist in two different spatial arrangements, known as geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans).

The distinction between these isomers is of paramount importance in insect chemical communication. In many cases, one isomer is highly attractive to a particular species, while the other isomer is inactive or may even inhibit the response. For instance, the trans form of dothis compound is the sex pheromone of the false codling moth, whereas the cis isomer is the pheromone for the cabbage looper moth. journals.co.za

The specificity of the olfactory receptors in the antennae of male moths allows them to differentiate between these geometric isomers with high precision. This ensures that they are attracted to females of their own species, preventing interbreeding with closely related species that may use a different isomer or a different blend of isomers as their pheromone. The differential response to (Z)- and (E)-7-decenyl acetate highlights the remarkable sensitivity and selectivity of the insect olfactory system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B183653 Dec-7-enyl acetate CAS No. 13856-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOHUYGDZACDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336952
Record name dec-7-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13857-03-9
Record name dec-7-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Identification and Characterization in Biological Systems

Isolation Methodologies from Natural Sources

The initial step in studying Dec-7-enyl acetate (B1210297) involves its careful extraction from the source organism, typically insects. The choice of methodology is critical to ensure the integrity of the compound and to obtain a sample that accurately represents its natural state.

A primary method for obtaining insect pheromones like Dec-7-enyl acetate is through the direct extraction of pheromone glands. oup.comwikipedia.org This technique involves the careful dissection of the specific gland responsible for pheromone production, which in many moth species is located at the tip of the abdomen. oup.comresearchgate.net

The general procedure for glandular extract collection is as follows:

Immobilization: The insect, often a female moth during its calling (pheromone-releasing) period, is immobilized, frequently using carbon dioxide. oup.com

Gland Excision: The pheromone gland is meticulously excised from the abdomen. oup.com

Solvent Extraction: The excised glands are then immersed in a suitable organic solvent, such as hexane (B92381) or dichloromethane, to extract the chemical constituents. oup.comresearchgate.net The choice of solvent is crucial, with nonpolar solvents like hexane being effective for hydrophobic compounds like acetates. researchgate.net

Concentration: The resulting extract is often concentrated to increase the analyte's concentration for subsequent analysis. wiley.com

The quantity of pheromone components within a single gland can be exceptionally small, often in the nanogram range. For instance, studies on Heliothis subflexa have quantified individual components in the gland after volatile collection. nih.gov

Table 1: Example of Pheromone Components in Gland Extracts of Heliothis subflexa

Component Amount (ng/gland)
Z11-16:OH 28.4
Z11-16:Ald 10.6

Source: Adapted from qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females. nih.govresearchgate.net

To study the pheromones as they are naturally released into the environment, researchers employ aeration or headspace volatile collection techniques. wiley.comoup.comnih.gov This method captures the volatile compounds emitted by living organisms without the need for dissection.

The process typically involves:

Enclosure: The insect or a part of the host plant is placed in a clean, enclosed chamber, often made of glass. oup.comscielo.br

Airflow: A purified and humidified airstream is passed through the chamber at a controlled flow rate. oup.comscielo.br

Adsorption: The air exiting the chamber, now carrying the volatile compounds, is passed through a trap containing an adsorbent material like Super Q or activated charcoal. oup.com This material captures the organic molecules from the air.

Elution: The trapped compounds are then washed out (eluted) from the adsorbent using a small volume of a suitable solvent, such as methylene (B1212753) chloride or hexane. oup.com

This dynamic headspace collection method is particularly useful for analyzing the composition of the pheromone blend as it is emitted, which can sometimes differ from the ratio of components found within the gland. oup.com

Glandular Extract Collection and Preparation

Advanced Analytical Methodologies for Compound Identification

Once an extract containing this compound is obtained, a suite of sophisticated analytical techniques is employed to confirm its chemical structure, quantify its presence, and assess its biological activity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation and identification of volatile compounds like this compound. wiley.cometamu.edudiabloanalytical.com

In this technique:

Gas Chromatography (GC): The extract is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin column. etamu.edu The column's inner surface is coated with a stationary phase. Compounds within the mixture interact differently with this stationary phase, causing them to travel through the column at different speeds and thus separate. The time it takes for a compound to exit the column is known as its retention time, a key characteristic used for identification. etamu.edu

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, the molecules are bombarded with a high-energy electron beam, causing them to ionize and break apart into charged fragments. etamu.edu The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique fragmentation pattern, or mass spectrum, for each compound.

By comparing the retention time and mass spectrum of an unknown compound to those of a known, synthetic standard of this compound, a definitive identification can be made. oup.com

Table 2: Typical GC-MS Operating Parameters

Parameter Setting
Column Type e.g., DB-5MS, Rxi-1ms
Oven Temperature Program e.g., Initial 40-70°C, ramped to 250-280°C
Carrier Gas Helium or Nitrogen
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scanned e.g., m/z 40-700

Source: Compiled from various analytical studies. oup.comscholarsresearchlibrary.comresearchopenworld.commdpi.com

While GC-MS can identify the chemical components of a sample, it cannot determine which of those compounds are biologically active. Electroantennographic Detection (EAD) is a powerful technique that bridges this gap by measuring the electrical response of an insect's antenna to specific chemical stimuli. wiley.comfrontiersin.org

The GC-EAD setup involves splitting the effluent from the GC column into two paths. One path goes to a standard detector like a Flame Ionization Detector (FID) or a mass spectrometer, while the other is directed over an excised insect antenna mounted between two electrodes. researchgate.net When a compound that the antenna's olfactory receptors can detect elutes from the column, it triggers a nerve impulse, which is recorded as a voltage change (depolarization).

By simultaneously observing the chromatogram from the FID or MS and the electroantennogram from the antenna, researchers can pinpoint exactly which compounds in the mixture are eliciting an electrophysiological response. wiley.comtdx.cat This is crucial for identifying the behaviorally relevant components of a pheromone blend. Studies have shown that insect antennae can be highly sensitive, capable of detecting picogram quantities of active compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for confirming the precise structure and stereochemistry of compounds like this compound. vulcanchem.comresearchgate.netd-nb.info

The stereochemistry, particularly the geometry around the double bond (cis or trans, also denoted as Z or E), is critical for the biological activity of a pheromone. While GC-MS can identify the compound as decenyl acetate, NMR is often required to definitively determine the configuration of the double bond. vulcanchem.com

In NMR spectroscopy, the sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, such as ¹H (proton) and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides a wealth of information:

Chemical Shift: The position of a signal in the spectrum indicates the chemical environment of the nucleus.

Splitting Patterns: The splitting of a signal reveals information about the number of neighboring nuclei.

Integration: The area under a signal is proportional to the number of nuclei it represents.

By analyzing the ¹H and ¹³C NMR spectra, and often employing more advanced 2D NMR techniques like COSY and HMBC, chemists can piece together the exact connectivity and spatial arrangement of atoms in the molecule, confirming it as the correct stereoisomer of this compound. vulcanchem.combanglajol.info

Biological Activity and Behavioral Responses

Role as a Sex Pheromone Component in Arthropods

Dec-7-enyl acetate (B1210297) is a well-documented component of the sex pheromone blend in numerous Lepidopteran species. Its presence is critical for eliciting specific behavioral responses, primarily attracting males for mating. The precise blend and ratio of pheromone components are often species-specific, ensuring reproductive isolation.

Groundnut Leafminer (Aproaerema modicella) : The female sex pheromone of the groundnut leafminer is a three-component blend. researchgate.netresearchgate.net (Z)-7-decenyl acetate is a key, albeit minor, component of this mixture. researchgate.net The full blend, identified from female effluvia, consists of (Z)-7,9-decadienyl acetate, (E)-7-decenyl acetate, and (Z)-7-decenyl acetate. researchgate.net Studies have confirmed the efficacy of this synthetic blend in monitoring populations of this significant agricultural pest. researchgate.net

Burnished Brass Moth (Diachrysia chrysitis) : In the sibling species Diachrysia chrysitis and D. tutti, (Z)-7-decenyl acetate is one of two critical sex attractant components, the other being (Z)-5-decenyl acetate. naturkundemuseum-chemnitz.de The differential response of these two species to varying ratios of these two compounds highlights the mechanism for maintaining reproductive isolation. D. chrysitis is attracted to a blend where (Z)-5-decenyl acetate is the major component, while D. tutti is attracted to a blend where (Z)-7-decenyl acetate is the minor component. naturkundemuseum-chemnitz.de

Cherrybark Tortrix Moth (Enarmonia formosana) : While specific details on the role of dec-7-enyl acetate in Enarmonia formosana are not extensively documented in the provided search results, it is known that this species utilizes a pheromone for mating. witasek.comsfu.ca Pheromone research in the broader Tortricidae family is extensive, often involving acetate compounds. naturkundemuseum-chemnitz.de

Common Cutworm (Spodoptera litura) : The common cutworm is another species where sex pheromones play a vital role in reproduction. frontiersin.orgmdpi.com While the primary components of its pheromone blend are (Z,E)-9,11-tetradecadienyl acetate and (Z,E)-9,12-tetradecadienyl acetate, the complexity of pheromone perception suggests that minor components can also play a role in modulating behavior. mdpi.com

Table 1: Role of this compound in Lepidopteran Sex Pheromones

SpeciesScientific NameRole of this compoundOther Key Pheromone Components
Groundnut leafminerAproaerema modicellaMinor component of female sex pheromone(Z)-7,9-decadienyl acetate, (E)-7-decenyl acetate
Burnished brass mothDiachrysia chrysitisKey sex attractant component(Z)-5-decenyl acetate
Cherrybark tortrix mothEnarmonia formosanaPheromone component(E)-9-dodecenyl acetate, (Z)-9-dodecenyl acetate
Common cutwormSpodoptera lituraNot a primary component(Z,E)-9,11-tetradecadienyl acetate, (Z,E)-9,12-tetradecadienyl acetate

Inter- and Intraspecific Chemical Communication Dynamics

Pheromones mediate interactions both within and between species. diva-portal.orgunipa.it Intraspecific communication, such as attracting a mate, is the primary function of sex pheromones. diva-portal.org The specificity of the pheromone blend is crucial for ensuring that only individuals of the same species are attracted, a mechanism known as reproductive isolation. diva-portal.org

Interspecific effects are also observed. For instance, the distinct pheromone blends of Diachrysia chrysitis and D. tutti, which both utilize (Z)-7-decenyl acetate and (Z)-5-decenyl acetate but in different ratios, prevent cross-attraction and maintain species boundaries. naturkundemuseum-chemnitz.de This demonstrates how subtle variations in the chemical signal can lead to significant behavioral divergence. Furthermore, the chemical signals from one species can sometimes be detected by others, leading to phenomena like eavesdropping by predators or parasites.

Olfactory Receptor Mechanisms and Signal Transduction

The detection of pheromones like this compound is a highly sensitive and specific process that begins at the peripheral olfactory organs, typically the antennae in moths. nih.gov

Pheromone Receptor Neuron Activation and Electrophysiological Responses

Male moths possess specialized olfactory receptor neurons (ORNs) that are narrowly tuned to detect specific components of the female's sex pheromone blend. biorxiv.orgresearchgate.net These ORNs are housed within sensory hairs on the antennae called sensilla. nih.gov The binding of a pheromone molecule to a receptor on the ORN dendrite initiates an electrical signal.

Electrophysiological techniques such as Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are used to measure the response of the entire antenna or specific ORNs to pheromone components. nih.govnih.gov For example, in the groundnut leafminer, GC-EAD has been used to confirm the activity of the indigenously synthesized three-component pheromone blend, including (Z)-7-decenyl acetate. researchgate.net Such studies have demonstrated that male antennae show strong electrophysiological responses to their conspecific pheromone blends. researchgate.net These techniques are crucial for identifying the biologically active compounds in a pheromone gland extract. nih.gov The response of these neurons can be incredibly sensitive, with some capable of detecting single pheromone molecules. nih.gov

Odorant-Binding Protein (OBP) Ligand Interactions and Specificity

Before a hydrophobic pheromone molecule like this compound can reach the olfactory receptors on the neuron's membrane, it must traverse the aqueous sensillum lymph that fills the sensillum hair. frontiersin.orgfrontiersin.org This is facilitated by odorant-binding proteins (OBPs), which are small, soluble proteins found in high concentrations in the sensillum lymph. frontiersin.org

Central Nervous System Processing of this compound Olfactory Information

Once the ORNs are activated, they send electrical signals along their axons to the brain. siue.edu These axons terminate in a specialized region of the insect brain called the antennal lobe, which is the primary olfactory processing center. nih.gov The antennal lobe contains distinct spherical structures of neuropil called glomeruli.

All ORNs that express the same type of olfactory receptor project their axons to the same glomerulus. This creates a specific pattern of glomerular activation that represents the detected odor. The brain then processes this "odor map" to identify the pheromone blend and initiate the appropriate behavioral response, such as upwind flight towards the female. uchicagomedicine.org The processing of this information allows the male moth to not only detect the presence of a female but also to determine her location in space by analyzing the intermittent nature of the pheromone plume. nih.govfrontiersin.org The central nervous system integrates this olfactory information with other sensory inputs, like wind direction, to guide the male's flight path. wikipedia.org

Chemical Ecology of Behavioral Modulation

The chemical ecology of decenyl acetate reveals a sophisticated system of signal interpretation where the blend of compounds, rather than individual components, carries the specific message. This section explores how co-occurring pheromone components, structural analogs, and environmental context shape the ultimate behavioral output in insects responding to this compound.

The full attractive potential of decenyl acetate is often realized only when it is part of a specific multi-component blend. For the turnip moth, Agrotis segetum, field trials have demonstrated that a combination of homologous acetates is more effective at attracting males than single components. The optimal attractive blend for A. segetum includes (Z)-5-decenyl acetate along with (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate researcher.liferesearchgate.net. The necessity of these multiple components highlights a synergistic effect, where the complete blend elicits a stronger behavioral response than the sum of the individual parts. Research indicates that the specific ratio of these components is crucial for optimal attraction physiology.org. This demonstrates that the neural circuitry of the male moth is finely tuned to recognize a precise chemical signature, ensuring species-specific communication.

Just as some compounds enhance the attractiveness of decenyl acetate, others can reduce or completely inhibit the behavioral response. This antagonism is a critical mechanism for maintaining reproductive isolation between closely related species. For instance, while (Z)-5-decenyl acetate is a key attractant for Agrotis segetum, field studies have shown it acts as a behavioral inhibitor for the silver Y moth, Autographa gamma. When (Z)-5-decenyl acetate is added to the lure containing the primary pheromone for A. gamma, (Z)-7-dodecenyl acetate, the trap catch is significantly reduced researchgate.net.

Furthermore, compounds that are structurally similar to the primary pheromone can act as antagonists for the target species itself. In A. segetum, the alcohol analog (Z)-5-decenol and another acetate, (Z)-8-dodecenyl acetate, have been identified as behavioral antagonists, even though they are not produced by the female moth researchgate.net. The presence of these inhibitors in the environment can disrupt chemical communication by competing for receptor sites on the male's antennae or by providing an "off-blend" signal that is not characteristic of a conspecific female. This interference underscores the high specificity of the insect's olfactory system.

The behavioral response to a pheromone like decenyl acetate is not immutable but exhibits plasticity depending on various factors, including the concentration of the pheromone itself. In male Agrotis segetum moths, the olfactory receptor neurons (ORNs) that are specifically tuned to (Z)-5-decenyl acetate adapt when encountering the pheromone at high concentrations physiology.org. This neuronal adaptation means that the continuous firing of these receptors diminishes over time despite the continued presence of the stimulus.

This peripheral adaptation has direct behavioral consequences. At lower, more typical concentrations, the pheromone plume elicits upwind flight towards the source. However, in plumes with a high dosage of (Z)-5-decenyl acetate, this adaptation of the specialized ORNs can alter the perceived ratio of the pheromone blend at the neural level physiology.org. This change in the incoming signal can cause the male moth to cease its upwind flight. This form of behavioral plasticity is crucial; it may prevent the moth from spending energy pursuing a source that is overwhelmingly strong and thus likely to be either too close for a successful flight approach or a false trail, such as in a pheromone-saturated area used for pest control. This demonstrates that the insect's response is dynamically modulated by the context of the stimulus, allowing for adaptive behavior in a complex chemical landscape.

Biosynthetic Pathways and Genetic Regulation

De Novo Synthesis and Precursor Metabolism of Alkenyl Acetates

The biosynthetic journey of alkenyl acetates, including Dec-7-enyl acetate (B1210297), originates from the fundamental pathway of fatty acid metabolism. plos.org In most moths, the carbon backbones of these pheromones are constructed through de novo synthesis in the pheromone glands. plos.org This process utilizes acetyl-CoA, a central molecule in cellular metabolism, as the primary building block. researchgate.net

The synthesis starts with the formation of saturated fatty acids. nih.gov Fatty acid synthase (FAS) complexes catalyze the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, a process that typically yields palmitic acid (a C16 fatty acid) or stearic acid (a C18 fatty acid). plos.orgnih.gov These common saturated fatty acids serve as the primary precursors for a wide variety of moth pheromones. plos.orgdiva-portal.org Studies using labeled acetate have confirmed its incorporation into insect lipids, providing direct evidence for the de novo synthesis of these compounds. researchgate.netresearchgate.net Depending on the specific pheromone component required, the standard fatty acid precursors may undergo chain-shortening or elongation to achieve the correct carbon chain length before further modifications occur. diva-portal.org

Enzymatic Catalysis in Dec-7-enyl Acetate Production

Once the appropriate fatty acid precursor is synthesized, a series of specific enzymatic reactions transforms it into the final pheromone component, this compound. These reactions are primarily catalyzed by three key classes of enzymes: desaturases, reductases, and acetyltransferases.

Desaturases : These enzymes are responsible for introducing double bonds at specific positions along the fatty acid chain. plos.org The creation of this compound requires a desaturase that acts at the seventh carbon position. Desaturases are a functionally diverse family of enzymes, with different types like Δ9, Δ11, and Δ14 desaturases having been extensively studied in various moth species. plos.org The introduction of the double bond is a critical step that often determines the species-specificity of the pheromone signal. uva.nl

Fatty-Acyl Reductases (FARs) : After desaturation, the modified fatty acyl precursor is converted into its corresponding alcohol. This reduction is carried out by fatty-acyl reductases. plos.org In insects, a specific group of these enzymes, known as pheromone-gland-specific FARs (pgFARs), has been identified. researchgate.netuva.nl These enzymes are highly expressed in the pheromone gland and are crucial for reducing the fatty acid to an alcohol, which is the immediate precursor to the acetate ester. plos.orgresearchgate.net

Acetyltransferases (ACTs) : The final step in the biosynthesis of this compound is the esterification of the decenyl alcohol. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from a donor molecule, such as acetyl-CoA, to the alcohol, forming the acetate ester. plos.org While essential for the production of acetate pheromones, the specific genes encoding these enzymes have been historically challenging to functionally characterize. plos.org

Molecular Mechanisms of Pheromone Gland Gene Expression

The precise production of this compound is tightly controlled at the genetic level, ensuring that the correct blend of pheromone components is released at the appropriate time.

The identification of the specific genes responsible for pheromone biosynthesis has been significantly advanced by molecular techniques, particularly transcriptome analysis. lu.se By sequencing the complete set of RNA transcripts (the transcriptome) from the female pheromone glands and comparing it to other body tissues, researchers can pinpoint genes that are highly expressed or exclusively active in the gland. plos.orglu.senih.gov

This approach has successfully identified numerous candidate genes encoding desaturases, fatty-acyl reductases (FARs), acetyltransferases (ACTs), and other proteins involved in the biosynthetic pathway in various moth species. plos.orgnih.gov Phylogenetic analysis, which compares the gene sequences to those of known function in other species, helps to predict the role of these newly identified genes. plos.org For example, a gene identified in a pheromone gland transcriptome that clusters with known desaturase genes is a strong candidate for being involved in pheromone production. plos.org Subsequent functional characterization studies are then performed to confirm the exact role of these candidate genes.

In many moth species, the entire process of sex pheromone production is under strict hormonal control. uva.nl The key regulator is a neuropeptide known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). uva.nl PBAN is released from a neurosecretory complex in the head (the subesophageal ganglion) and travels via the hemolymph to the pheromone gland. uva.nl

Upon reaching the gland, PBAN binds to a specific G-protein-coupled receptor on the surface of the gland cells. uva.nl This binding event triggers an intracellular signaling cascade, often involving an influx of calcium ions, which in turn activates the enzymes responsible for the final steps of pheromone synthesis. uva.nl This hormonal control ensures that pheromone production is synchronized with the insect's reproductive cycle and daily activity patterns, such as nighttime calling behavior in nocturnal moths. uva.nl

Synthetic Methodologies and Stereochemical Control

Stereoselective Synthesis of Dec-7-enyl Acetate (B1210297) and Its Isomers

The precise arrangement of substituents around the C7-C8 double bond, resulting in either the (Z) (cis) or (E) (trans) isomer, is crucial and requires stereoselective synthetic methods.

The Wittig reaction is a cornerstone in alkene synthesis, providing a reliable method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. libretexts.orgmnstate.edu This reaction is particularly valuable for its ability to control the stereochemical outcome of the resulting alkene.

For the synthesis of (Z)-alkenes like (Z)-dec-7-enyl acetate, unstabilized or semi-stabilized Wittig reagents are typically employed under specific reaction conditions. For instance, a low-temperature Wittig reaction using a triphenylpropylphosphonium bromide and a long-chain alkylated propargyl aldehyde has been described for the stereoselective synthesis of other (Z)-isomeric pheromone components. nih.gov The general strategy involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. The choice of solvent and the nature of the base used for deprotonating the phosphonium salt can influence the ratio of (Z) to (E) isomers. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, often favors the formation of (E)-alkenes. However, modifications to the phosphonate reagent and reaction conditions can be used to favor the (Z)-isomer. These olefination reactions represent a versatile and widely applied tool for creating the specific geometry required in dec-7-enyl acetate and its isomers.

Table 1: Comparison of Olefination Reactions for Alkene Synthesis

ReactionReagentTypical Product IsomerKey Features
Wittig Reaction Phosphorus Ylide(Z) with unstabilized ylidesWide functional group tolerance; formation of triphenylphosphine (B44618) oxide byproduct. libretexts.orgmnstate.edu
Wittig-Schlosser β-Lithiooxyphosphonium Ylide(E)-alkenes typically favored. researchgate.netAllows for the synthesis of trisubstituted E-allylic esters. nih.gov
Horner-Wadsworth-Emmons Phosphonate Carbanion(E) generally favoredWater-soluble phosphate (B84403) byproduct is easily removed; can be tuned for (Z)-selectivity.

Organometallic reagents are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are particularly powerful for constructing specific alkene geometries. acs.org

Methods like the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, can be adapted to synthesize specific isomers of this compound. organic-chemistry.org For example, a vinylboronic acid derivative could be coupled with a suitable alkyl halide, or vice-versa, in the presence of a palladium catalyst to form the C7-C8 double bond. The stereochemistry of the vinylboronic acid is often retained in the final product. organic-chemistry.org

Similarly, organozinc reagents can be used in palladium-catalyzed cross-coupling reactions with compounds like 1,2-dibromoethylene (B146495) to stereospecifically form Z,E-conjugated dienes, a strategy adaptable for mono-unsaturated systems. researchgate.net Grignard reagents (organomagnesium compounds) are also widely used, though controlling stereoselectivity in some coupling reactions can be challenging without specific chiral ligands or reaction conditions. nih.govacs.org

Olefin metathesis has emerged as a powerful and efficient method for alkene synthesis, recognized with the 2005 Nobel Prize in Chemistry. organic-chemistry.org This reaction involves the exchange of alkylidene groups between two alkenes, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. organic-chemistry.orggoogle.com

Cross-metathesis between two different terminal alkenes can be used to construct the internal double bond of this compound. For instance, the reaction of 1-pentene (B89616) with a protected 6-hepten-1-ol, followed by acetylation, could yield the target molecule. The equilibrium of the reaction can be driven forward by the removal of a volatile byproduct like ethylene. organic-chemistry.org Importantly, specific Z-selective metathesis catalysts have been developed, allowing for the direct synthesis of (Z)-alkenes, which is highly relevant for producing biologically active pheromones. researchgate.netgoogle.com A new procedure for synthesizing (Z)-7-monoene components of insect pheromones has been developed based on the cometathesis of the readily accessible cycloocta-1,5-diene (B8815838) and ethylene. researchgate.net

Organometallic Reagents in Alkene Formation

Role of Geometric Isomers in Biological Activity and Specificity

In biological systems, the three-dimensional shape of a molecule is often critical to its function. solubilityofthings.comresearchgate.net This is particularly true for insect pheromones like this compound, where the geometric isomerism of the double bond dictates its interaction with specific olfactory receptors in insects. vulcanchem.com

The (Z) and (E) isomers of this compound are distinct molecules with different shapes. Insect olfactory systems are highly sensitive and can precisely discriminate between these isomers. vulcanchem.com Often, only one of the geometric isomers is biologically active as a sex attractant, while the other isomer may be inactive or even inhibitory. For example, in the case of the turnip moth (Agrotis segetum), (Z)-5-decenyl acetate has been identified as a sex attractant for the male. researchgate.net The specificity of the receptor-pheromone interaction is based on a "lock-and-key" model, where the specific geometry of the active isomer fits perfectly into the binding site of the receptor protein on the male moth's antennae. solubilityofthings.com This high degree of specificity is fundamental to species-specific chemical communication and reproductive isolation among insects.

Table 2: Properties of Geometric Isomers

Isomer TypeDescriptionBond RotationBiological Significance
(Z)-isomer (cis) Substituents are on the same side of the double bond.RestrictedOften the primary active component in insect pheromones.
(E)-isomer (trans) Substituents are on opposite sides of the double bond.RestrictedCan be inactive, inhibitory, or active for a different species. vulcanchem.com

Novel Reaction Pathways and Process Optimization in Alkenyl Acetate Synthesis

The demand for efficient and environmentally benign synthetic methods has driven research into novel reaction pathways and process optimization for producing alkenyl acetates. Optimization focuses on increasing yield, improving stereoselectivity, reducing waste, and simplifying purification.

Recent advancements include the development of more active and selective catalysts for cross-coupling and metathesis reactions. organic-chemistry.orgedandersonchem.org For example, new palladium catalysts allow for cross-coupling reactions to occur under milder conditions and with lower catalyst loadings. organic-chemistry.org In olefin metathesis, procedures for the efficient removal of ruthenium byproducts have been developed, simplifying the purification of the final product. organic-chemistry.org

Another innovative approach involves modifying functional groups to facilitate key synthetic steps. For instance, masking a reactive alcohol as a labile acetate can allow for more facile chemical manipulations elsewhere in the molecule, with the acetate being installed as a key functional group in the final product. nih.gov The development of catalytic cascade reactions, where multiple bond-forming events occur in a single pot, represents a highly efficient strategy for constructing complex molecules from simple precursors, a concept applicable to the streamlined synthesis of alkenyl acetates. rsc.org These optimized and novel pathways are crucial for the cost-effective and sustainable production of fine chemicals like this compound.

Applications in Integrated Pest Management Ipm

Pheromone-Mediated Population Monitoring and Surveillance

Pheromone-baited traps are instrumental in detecting and monitoring the adult populations of numerous pest species. diva-portal.orgusda.gov The data gathered from these traps, such as the timing of pest emergence and population density, are critical for making informed decisions about the necessity and timing of control interventions. diva-portal.org This monitoring function is a fundamental aspect of any IPM program. diva-portal.orggov.nl.ca

For instance, traps baited with a combination of (Z)-7-dodecenyl acetate (B1210297) and (Z)-9-tetradecenyl acetate are used to monitor cutworm moths, which can cause significant damage to crops like potatoes. usda.gov While effective for target pests, these lures can sometimes attract non-pest species, such as the moth Fishia yosemitae, necessitating accurate identification of trapped insects for precise pest management. usda.govresearchgate.net

The specificity of pheromone lures is a key area of research. For example, to improve the monitoring of cutworm moths, researchers are working to enhance the specificity of lures to minimize the capture of non-target species. usda.gov The information from consistent trapping protocols is invaluable for establishing spray thresholds and for year-to-year comparisons of pest pressure. diva-portal.org

Mass Trapping Efficacy and Optimization Studies

Mass trapping is a direct control method that aims to remove a significant portion of a pest population from a specific area, thereby reducing their numbers and subsequent damage. diva-portal.org This technique utilizes a high density of pheromone traps to capture large numbers of male insects before they have the opportunity to mate. diva-portal.org The success of mass trapping hinges on capturing males before mating occurs, which can significantly limit the reproductive potential of the pest population. diva-portal.org

Research has demonstrated the effectiveness of mass trapping for various pests. For example, a mass-trapping trial for the citrus pock caterpillar, Prays endocarpa, using 20 traps baited with synthetic (Z)-7-tetradecenal in a 0.1-hectare pomelo orchard, successfully suppressed fruit damage to levels comparable to those achieved with insecticide treatments. nih.gov

The effectiveness of mass trapping is influenced by several factors, including the density of traps, the potency of the lure, and the population density of the target pest. Optimization studies focus on refining these parameters to maximize the efficiency of the trapping system.

Mating Disruption Technologies and Field Performance

Field trials have consistently demonstrated the high efficacy of mating disruption. For some lepidopteran pests, dispensers emitting the pheromone can reduce mating rates by over 70%. vulcanchem.com In the case of the citrus pock caterpillar, mating disruption trials using polyethylene-tube dispensers filled with (Z)-7-tetradecenal at rates of 200 or 400 dispensers per hectare effectively controlled pest damage to levels below those achieved with insecticide treatments. nih.gov

The success of mating disruption programs is often greatest in large, isolated areas with low pest populations. diva-portal.org The technology for delivering the pheromones has also evolved, with various dispenser types available to provide a sustained release of the active compounds over an extended period. vulcanchem.com

Table 1: Examples of Mating Disruption Field Performance

Pest SpeciesPheromone Component(s)Application RateEfficacy
Codling Moth (Cydia pomonella)(E,E)-8,10-dodecadien-1-olVaries by dispenser typeSignificant reduction in fruit damage
Oriental Fruit Moth (Grapholita molesta)(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-olVaries by dispenser typeHigh levels of mating disruption
Citrus Pock Caterpillar (Prays endocarpa)(Z)-7-tetradecenal200-400 dispensers/haDamage levels below insecticide treatment

Synergistic Integration of Dec-7-enyl Acetate within Broader IPM Programs

The use of this compound and related pheromones is most effective when integrated into a comprehensive IPM program that combines multiple control tactics. nih.govdiva-portal.org IPM is a decision-making process that considers all available pest control methods to manage pests in an effective, economical, and environmentally sound manner. gov.nl.caresearchgate.net The components of an IPM program typically include prevention, identification, monitoring, and the use of various treatment methods, including cultural, biological, and chemical controls. gov.nl.ca

Pheromone-based strategies like monitoring, mass trapping, and mating disruption can significantly reduce the reliance on conventional insecticides. nih.govdiva-portal.org For example, the codling moth has been managed through a progression of pheromone applications, starting with monitoring in the 1970s, followed by mass trapping in the 1980s, and culminating in the widespread adoption of mating disruption in the 1990s as a key component of IPM in pome fruit orchards. diva-portal.org

The integration of pheromones with other control methods can create a synergistic effect. For instance, the information from pheromone traps can guide the precise timing of insecticide applications, if they are deemed necessary, to target the most vulnerable life stage of the pest. This targeted approach minimizes the amount of insecticide used and reduces its impact on non-target organisms and the environment.

Push-Pull Strategies Incorporating Behavioral Manipulants

Push-pull strategies are an innovative approach to pest management that involves the behavioral manipulation of insect pests and their natural enemies. oup.comwordpress.com This tactic uses a combination of repellent ("push") and attractant ("pull") stimuli to protect the main crop. oup.com The repellent, often an intercropped plant, pushes the pests away from the crop, while an attractive trap crop planted around the perimeter pulls the pests towards it, where they can be contained or removed. oup.comresearchgate.net

This strategy relies on a deep understanding of the chemical ecology of the interactions between plants, pests, and their natural enemies. oup.com Volatile organic compounds, including acetates, play a crucial role in this system. For example, in a push-pull system developed for cereal crops in Africa, certain plants release volatiles that repel stemborer moths, while trap crops release attractive compounds. oup.comroyalsocietypublishing.org

Research has identified specific volatile compounds involved in these interactions. For instance, green leaf volatiles such as hexanal, (E)-2-hexenal, (Z)-3-hexen-1-ol, and (Z)-3-hexen-1-yl acetate are released by trap plants and are attractive to stemborer moths. oup.comresearchgate.netroyalsocietypublishing.org Conversely, other plants release compounds that are repellent to the pests. oup.comroyalsocietypublishing.org This manipulation of pest behavior through chemical cues is a powerful tool for sustainable crop protection. mdpi.comresearchgate.netnih.gov

Evolutionary Chemical Ecology

Mechanisms of Reproductive Isolation Mediated by Dec-7-enyl Acetate (B1210297) Pheromones

The specificity of sex pheromone blends is a primary mechanism for ensuring reproductive isolation among closely related insect species, particularly in moths. nih.gov This chemical specificity acts as a pre-zygotic barrier by preventing interspecific mating attempts. pnas.org The turnip moth, Agrotis segetum, serves as an exemplary model for understanding this process. Its pheromone blend consists of several structurally related acetate esters, including (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. plos.orgnih.gov While dec-7-enyl acetate itself is not a primary component in this specific species, the principles of reproductive isolation are mediated by the precise ratios and chemical nature of these similar acetate compounds.

Reproductive isolation is often maintained through behavioral antagonism, where the presence of a heterospecific pheromone component inhibits the attractive response of a male to the pheromone blend of its own species. frontiersin.org For instance, in A. segetum, certain compounds can act as behavioral antagonists, effectively disrupting courtship and mating. frontiersin.org The male's olfactory system is finely tuned to detect not only the presence of conspecific pheromone components but also their specific ratios. nih.gov Deviation from the optimal blend, such as the introduction of an antagonist or an incorrect ratio of components, can lead to a breakdown in the male's flight response and subsequent mating behaviors.

Furthermore, the concentration of the pheromone can also act as an isolating mechanism. In some cases, two species may utilize the same primary pheromone component, but at different concentrations. nih.govnih.gov For example, in the case of Trichoplusia ni and Autographa californica, both use (Z)-7-dodecenyl acetate, but the effective concentration for attraction differs between the two species, thus contributing to their reproductive isolation. nih.gov This demonstrates that even with shared chemical components, quantitative differences in the signal can be a significant factor in maintaining species boundaries.

The following table summarizes key pheromone components and their roles in the reproductive isolation of selected moth species, illustrating the principles applicable to this compound and related compounds.

SpeciesKey Pheromone/Antagonist Component(s)Role in Reproductive Isolation
Agrotis segetum(Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetateSpecies-specific blend ratio is crucial for attraction; heterospecific compounds can act as behavioral antagonists. plos.orgfrontiersin.org
Trichoplusia ni / Autographa californica(Z)-7-dodecenyl acetateDifferent optimal concentrations of the same pheromone component contribute to reproductive isolation. nih.gov
Ostrinia species(E)-11- and (Z)-11-tetradecenyl acetate vs. (E)-12- and (Z)-12-tetradecenyl acetateSubtle differences in pheromone isomers lead to behavioral isolation between closely related species.

Co-evolution of Pheromone Systems and Receptor Proteins in Target Species

The evolution of a new pheromone communication system necessitates coordinated changes in both the female-produced signal and the male's corresponding receptor system. plos.org This co-evolutionary process is fundamental to the diversification of many moth species. The detection of pheromones is mediated by specialized pheromone receptors (PRs) located in the olfactory sensory neurons of the male's antennae. frontiersin.org These PRs are typically highly specific to particular pheromone components. frontiersin.orgnih.gov

In Agrotis segetum, specific receptors have been identified for the major components of its pheromone blend. For example, the receptor AsegOR9 is specifically tuned to (Z)-5-decenyl acetate, AsegOR4 to (Z)-7-dodecenyl acetate, and AsegOR5 to (Z)-9-tetradecenyl acetate. plos.org This high degree of specificity ensures that the male can distinguish the conspecific pheromone blend from those of other species. The evolution of these receptors is thought to occur through processes such as gene duplication and subsequent functional divergence. plos.orgjircas.go.jp

Studies on Spodoptera moths have shown that a gene duplication event led to the emergence of a new pheromone system. pnas.org Following the duplication of a pheromone receptor gene, one copy retained its original function, responding broadly to several pheromone compounds, while the other copy evolved a narrow specificity to a newly evolved pheromone component, (Z,E)-9,11-tetradecadienyl acetate. pnas.org This process, known as subfunctionalization, allows for the development of a new communication channel without disrupting the existing one, and may have played a significant role in the speciation of these moths. pnas.org

The selective pressures acting on these receptor genes can vary. Receptors for essential conspecific pheromone components are often under purifying selection to maintain their specific function. plos.orgjircas.go.jp In contrast, paralogous genes (genes that arise from duplication) may be under more relaxed selection, allowing them to evolve new specificities. plos.orgjircas.go.jp The table below details the specific ligand-receptor relationships in A. segetum.

Pheromone ReceptorSpecific LigandEvolutionary Significance
AsegOR9(Z)-5-decenyl acetateHighly specific receptor for a key pheromone component, likely under purifying selection. plos.org
AsegOR4(Z)-7-dodecenyl acetateDemonstrates the specific tuning of receptors to individual components of the pheromone blend. plos.org
AsegOR5(Z)-9-tetradecenyl acetateAnother example of a highly specific receptor, crucial for decoding the complex pheromone signal. plos.org
AsegOR1(Z)-8-dodecenyl acetate (antagonist), (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetateA more broadly tuned receptor that responds to both an antagonist and pheromone components, potentially involved in detecting heterospecific signals. frontiersin.org

Phylogenetic Analysis of Pheromone Profiles and Species Diversification

The diversification of moth species is closely linked to the evolution of their sex pheromone communication systems. pnas.org Phylogenetic analyses of pheromone profiles and the genes involved in their biosynthesis and reception provide insights into the evolutionary history of these signaling systems. The composition of pheromone blends can vary significantly even among closely related species and different geographic populations of the same species, highlighting their role in speciation. nih.gov

In the genus Agrotis, there is notable variation in the ratios of the main pheromone components—(Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate—among different populations. nih.gov This variation in the female-produced signal is often mirrored by corresponding shifts in the tuning of the male's antennal receptors. The biosynthesis of these acetate pheromones involves a series of enzymatic steps, including the action of fatty-acyl desaturases (FADs) and fatty-acyl reductases (FARs). nih.gov Phylogenetic studies of these enzyme families, such as the pgFAR clade which is specific to Lepidoptera, can reveal the evolutionary pathways that have led to the diversity of pheromone structures.

Phylogenetic analysis of pheromone receptor genes in moths reveals that they form a specialized subfamily of olfactory receptors. frontiersin.org The evolution of these receptors, often through gene duplication and functional divergence, is a key driver of species diversification. plos.orgnih.gov For instance, the phylogenetic tree of Agrotis segetum PRs shows that they fall into distinct orthologous clusters, with some clusters containing multiple paralogues that have evolved different ligand specificities. plos.orgjircas.go.jp This pattern suggests that gene duplication has provided the raw material for the evolution of new receptor functions, allowing males to adapt to changes in the female pheromone signal.

The relationship between phylogenetic distance and pheromonal difference can be complex. While a general trend of increasing pheromonal difference with increasing phylogenetic distance might be expected, studies have shown that significant variation can also exist among closely related species, suggesting a more saltational (abrupt) mode of evolution in some cases.

The table below lists the key enzymes and genes involved in the evolution of pheromone profiles in selected moths.

Gene/Enzyme FamilyFunctionEvolutionary Importance
Fatty-Acyl Desaturases (FADs)Introduce double bonds into fatty acid precursors. nih.govChanges in the specificity of FADs can lead to the production of novel unsaturated pheromone components.
Fatty-Acyl Reductases (FARs)Reduce fatty acyl precursors to fatty alcohols. nih.govThe pgFAR clade is a key innovation in moths for the biosynthesis of alcohol and acetate pheromones.
Pheromone Receptor (PR) genesEncode for proteins that detect specific pheromone components. plos.orgfrontiersin.orgGene duplication and subsequent functional divergence in this family are critical for the co-evolution of male response with female signals.

Advanced Research Frontiers

Emerging Analytical Techniques for Trace Analysis of Semiochemicals

The detection and quantification of semiochemicals like dec-7-enyl acetate (B1210297) at minute concentrations are critical for understanding and manipulating insect behavior. Recent advancements in analytical chemistry offer enhanced sensitivity and selectivity for trace analysis.

Emerging techniques in atomic spectroscopy, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Laser-Induced Breakdown Spectroscopy (LIBS), provide ultra-trace detection limits, often below one part per trillion. numberanalytics.com These methods, coupled with chromatographic separation, are powerful tools for identifying and quantifying the elemental composition of complex mixtures. numberanalytics.comunivie.ac.at

Hyphenated techniques, which combine two or more analytical methods, are particularly valuable. numberanalytics.comijpsonline.com Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for the analysis of volatile compounds like pheromones. researchgate.netmsu.edu For enhanced separation of complex samples, techniques like comprehensive two-dimensional gas chromatography (GC×GC) are employed. Furthermore, coupling liquid chromatography with ICP-MS (LC-ICP-MS) allows for the speciation analysis of a wide array of compounds. numberanalytics.com

Solid-phase extraction (SPE) and accelerated solvent extraction are increasingly used for sample preparation, enabling the efficient extraction and concentration of analytes from various matrices. ijpsonline.comresearchgate.net For chiral compounds, which may exhibit different biological activities, capillary electrophoresis (CE) has gained attention due to its simplicity, flexibility, and low consumption of reagents and samples. mdpi.com

A summary of emerging analytical techniques is presented below:

TechniqueDescriptionKey Advantages
GC-MS/MSGas Chromatography-Tandem Mass SpectrometryHigh sensitivity and selectivity for volatile compounds. ijpsonline.com
LC-MS/MSLiquid Chromatography-Tandem Mass SpectrometryExcellent for quantitative analysis and structure elucidation of non-volatile compounds. ijpsonline.com
ICP-MSInductively Coupled Plasma Mass SpectrometryUltra-trace detection limits and isotopic analysis capabilities. numberanalytics.com
LIBSLaser-Induced Breakdown SpectroscopyRapid analysis with minimal sample preparation. numberanalytics.com
CECapillary ElectrophoresisHigh-resolution separation, especially for chiral compounds. mdpi.com

Genomic and Proteomic Approaches in Pheromone Biosynthesis and Reception Research

The fields of genomics and proteomics have revolutionized the study of pheromone biosynthesis and reception, providing deep insights into the molecular machinery underlying chemical communication. nih.gov

Biosynthesis: Transcriptomic analyses of pheromone glands have been instrumental in identifying genes involved in the biosynthesis of fatty acid-derived pheromones. researchgate.net In many insects, pheromone biosynthesis begins with fatty acid synthesis, followed by a series of desaturation, chain-shortening, reduction, and acetylation steps. researchgate.net For instance, studies on the bark beetle Ips typographus have utilized differential gene expression analysis to identify candidate genes in the mevalonate (B85504) pathway, which is responsible for producing terpenoid pheromones. theses.czresearchgate.net These "omic" approaches have also highlighted the role of juvenile hormone III in regulating the expression of genes involved in pheromone production. nih.govtheses.cz

Reception: At the level of reception, proteomics has been used to identify and characterize odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) that are crucial for transporting hydrophobic pheromone molecules across the aqueous sensillar lymph to the olfactory receptors. nih.govfrontiersin.org For example, proteomic analysis of the trunk wash of the African elephant identified an OBP finely tuned to (Z)-7-dodecenyl acetate. nih.gov Similarly, research in Drosophila melanogaster has identified specific OBPs, like LUSH, that are essential for the proper detection of the male-produced pheromone cis-vaccenyl acetate. frontiersin.orgnih.gov Genomic approaches have also led to the identification and functional characterization of olfactory receptors (ORs) that are specifically tuned to certain pheromone components. nih.gov

These advanced molecular techniques are paving the way for a more complete understanding of the genetic and protein-level regulation of pheromone-based communication systems.

Neuroethological Investigations of Dec-7-enyl Acetate-Guided Behaviors

Neuroethology bridges the gap between the molecular and cellular aspects of olfaction and the behavioral responses they elicit. The study of this compound-guided behaviors involves investigating how the nervous system processes this specific chemical signal to produce a relevant behavioral output.

In insects, the detection of pheromones like this compound begins in specialized olfactory sensory neurons (OSNs) housed in sensilla, typically on the antennae. nih.gov Electrophysiological techniques such as electroantennography (EAG) and single-sensillum recordings (SSR) are used to measure the responses of these neurons to specific odorants. msu.edu These studies can reveal the sensitivity and specificity of different classes of OSNs.

Once an OSN is activated, the signal is transmitted to the antennal lobe (AL) in the brain, which is the primary olfactory processing center. eneuro.org The AL is organized into distinct spherical structures called glomeruli, and OSNs expressing the same olfactory receptor typically converge on the same glomerulus. mpg.de Imaging techniques, such as calcium imaging, allow researchers to visualize the spatial patterns of glomerular activation in response to different odors, creating a so-called "odor map." eneuro.org

From the AL, projection neurons (PNs) relay the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral horn, where the information is further integrated and can lead to a behavioral response, such as attraction or repulsion. eneuro.org Behavioral assays, like T-mazes or wind tunnels, are used to quantify the behavioral response of an organism to a specific chemical stimulus. researchgate.net

For example, in Drosophila, the pheromone cis-vaccenyl acetate (cVA) activates a specific olfactory circuit that mediates a range of social behaviors. nih.govmpg.deelifesciences.orgelifesciences.orgresearchgate.net Research has shown that specific neurons and circuits are dedicated to processing this pheromonal information, leading to distinct behavioral outcomes in males and females. elifesciences.org

Innovations in Sustainable Semiochemical Production and Delivery Systems

The practical application of semiochemicals like this compound in pest management relies on the sustainable and cost-effective production of these compounds and the development of efficient delivery systems.

Sustainable Production: Traditionally, semiochemicals have been produced through chemical synthesis. However, there is a growing interest in biotechnological approaches, which can offer a more sustainable and environmentally friendly alternative. The production of insect pheromones in transgenic plants has been successfully demonstrated and could be more economical and effective in producing isomerically pure compounds. researchgate.net This approach requires a thorough understanding of the pheromone biosynthetic pathways and the enzymes involved. researchgate.net Metabolic engineering in microorganisms like yeast also presents a promising avenue for the industrial-scale production of semiochemicals.

Innovative Delivery Systems: Due to their volatility and instability in the presence of UV light and oxygen, the field application of semiochemicals requires protective and controlled-release formulations. schweizerbart.de Innovations in this area focus on developing tailor-made delivery systems that can protect the semiochemicals from environmental degradation and ensure a consistent release rate over a prolonged period. schweizerbart.de

Recent developments include:

Microencapsulation and Nanoencapsulation: Encapsulating semiochemicals in polymer-based micro- or nanocapsules can protect them from environmental factors and allow for a slow and controlled release. schweizerbart.de

Pheromone Dispensers: A variety of dispenser types have been developed, ranging from simple plastic lures to more sophisticated automated systems. These are crucial for applications such as mating disruption, where a consistent atmospheric concentration of the pheromone is required. researchgate.net

"Attract-and-Kill" Strategies: These involve combining an attractant semiochemical with a killing agent, such as an insecticide or a pathogen, in a single formulation.

Push-Pull Strategies: This approach combines the use of repellents ("push") to drive pests away from the crop and attractants ("pull") to lure them towards traps or areas where they can be managed. schweizerbart.de

These innovations are critical for enhancing the efficacy and sustainability of semiochemical-based pest management strategies. researchgate.net

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Dec-7-enyl acetate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of dec-7-enol with acetic anhydride under acid catalysis. Key steps include:

  • Reagent Purity : Use anhydrous conditions to prevent hydrolysis .
  • Catalyst Selection : Sulfuric acid or p-toluenesulfonic acid are common, with reaction temperatures maintained at 60–80°C .
  • Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Document reaction parameters (time, yield, TLC Rf values) in tabular form for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize:

  • NMR : 1^1H NMR for olefinic protons (δ 5.3–5.5 ppm, doublet splitting) and acetate methyl (δ 2.0 ppm). 13^{13}C NMR confirms ester carbonyl (δ 170–175 ppm) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 156 [M+^+-AcOH]) .
  • IR : Ester C=O stretch (~1740 cm1^{-1}) and C-O-C asymmetric stretch (~1240 cm1^{-1}) .
    Tabulate spectral data alongside reference values for cross-validation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility and respiratory irritation .
  • Waste Disposal : Neutralize acidic byproducts before segregating organic waste for licensed disposal .

Q. How does this compound stability vary under different storage conditions?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in amber vials to prevent thermal decomposition/oxidation .
  • Solvent Compatibility : Dissolve in hexane or ethyl acetate for long-term stability; avoid protic solvents (e.g., methanol) to minimize ester hydrolysis .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic GC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer :

  • Parameter Standardization : Compare catalyst loadings (e.g., 1–5 mol%), solvents (polar vs. nonpolar), and reaction times across studies .
  • Meta-Analysis : Use statistical tools (ANOVA) to identify outliers or confounding variables (e.g., moisture content) .
  • Replication : Reproduce conflicting studies with controlled variables (e.g., inert atmosphere) to isolate discrepancies .

Q. What experimental designs are optimal for studying this compound interactions with lipid membranes?

  • Methodological Answer :

  • Model Systems : Use Langmuir-Blodgett troughs for monolayer studies or liposomes (DPPC/cholesterol) to mimic bilayer dynamics .
  • Techniques :
  • Fluorescence Anisotropy : Measure membrane fluidity changes induced by ester incorporation .
  • DSC : Monitor phase transition temperatures to assess lipid packing alterations .
  • Controls : Include blank liposomes and cholesterol acetate for comparative analysis .

Q. How can mechanistic insights into this compound hydrolysis be validated under enzymatic conditions?

  • Methodological Answer :

  • Enzyme Selection : Use esterases (e.g., porcine liver esterase) or lipases (Candida antarctica) at pH 7.4 .
  • Kinetic Studies : Monitor hydrolysis via UV-Vis (release of acetic acid at λ 210 nm) or HPLC .
  • Computational Modeling : Perform DFT calculations to compare activation energies of enzymatic vs. acid-catalyzed pathways .

Q. What strategies improve this compound yield in stereoselective syntheses?

  • Methodological Answer :

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to control double-bond geometry .
  • Solvent Optimization : Use toluene or THF to enhance enantiomeric excess (ee) .
  • In Situ Monitoring : Track reaction progress via chiral HPLC or polarimetry to adjust conditions dynamically .

Data Presentation and Reproducibility

  • Tables : Structure synthesis data as shown below, adhering to IUPAC guidelines :
ParameterCondition 1Condition 2Reference
CatalystH2_2SO4_4PTSA
Yield (%)7885
Reaction Time (h)64
  • Conflict Resolution : Address contradictory spectral data by cross-referencing multiple techniques (e.g., NMR + IR) and reporting confidence intervals .

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